molecular formula C17H22BrNO2 B1652790 N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide CAS No. 1609396-31-7

N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide

Cat. No.: B1652790
CAS No.: 1609396-31-7
M. Wt: 352.3
InChI Key: YGMPBXMDCVJFGW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide typically involves multiple steps. One common method includes the protection of the amine group using a 2,4-dimethoxybenzyl group. This is followed by the alkylation of the protected amine with a phenylethylamine derivative. The final step involves the deprotection of the amine group to yield the desired compound. The reaction conditions often involve the use of microwave heating, trimethyloxonium tetrafluoroborate for methylation, and trifluoroacetic acid for deprotection .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and catalysts is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenylethylamines.

Scientific Research Applications

Chemistry: In chemistry, N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, the compound is studied for its potential interactions with biological targets. It can serve as a model compound for understanding the behavior of phenylethylamines in biological systems.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structural similarity to other biologically active phenylethylamines makes it a candidate for drug development and pharmacological studies.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Uniqueness: N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.BrH/c1-19-16-9-8-15(17(12-16)20-2)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMPBXMDCVJFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-31-7
Record name Benzeneethanamine, N-[(2,4-dimethoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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